3-[(Chloromethoxy)methyl]toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Chloromethoxy)methyl]toluene is an organic compound with the molecular formula C9H11ClO. It is a derivative of toluene, where a chloromethoxy group is attached to the methyl group of toluene. This compound is primarily used in research and development settings and has various applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Chloromethoxy)methyl]toluene typically involves the reaction of toluene with chloromethyl methyl ether in the presence of a catalyst such as zinc bromide. The reaction is carried out in a solvent like toluene, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful handling of chloromethyl methyl ether, which is a hazardous substance, and requires stringent safety measures .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(Chloromethoxy)methyl]toluene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-[(Chloromethoxy)methyl]toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Chloromethoxy)methyl]toluene involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo oxidation and reduction, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Chlorotoluene: A derivative of toluene with a chlorine atom attached to the aromatic ring.
Benzyl Chloride: Similar in structure but with a chlorine atom attached to the methyl group of toluene.
Methoxytoluene: A derivative with a methoxy group attached to the aromatic ring.
Uniqueness: 3-[(Chloromethoxy)methyl]toluene is unique due to the presence of both a chloromethoxy group and a methyl group on the toluene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H11ClO |
---|---|
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
1-(chloromethoxymethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8-3-2-4-9(5-8)6-11-7-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
BQDKLAMCFRNVNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)COCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.